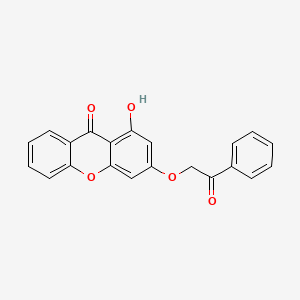

1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a xanthene core substituted with hydroxy and phenylethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one typically involves multiple steps. One common method includes the condensation of a xanthene derivative with a phenylethoxy compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Introduction to 1-Hydroxy-3-(2-Oxo-2-Phenylethoxy)-9H-Xanthen-9-One

This compound, with the CAS number 859660-51-8, is a synthetic compound belonging to the xanthone family. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, photochemistry, and materials science. Its unique structural features contribute to its diverse functionalities, making it a subject of interest for researchers aiming to explore its applications.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Studies indicate that compounds in the xanthone family exhibit cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study published in Pharmaceutical Biology demonstrated that derivatives of xanthones possess significant anti-proliferative effects on human cancer cells through modulation of apoptotic pathways .

Photodynamic Therapy (PDT)

The compound has shown promise in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This characteristic is crucial for PDT, where light-sensitive compounds are used to target and destroy cancer cells. Research indicates that xanthone derivatives can enhance the efficacy of PDT by improving light absorption and ROS generation .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of xanthones, including this compound. Studies have reported that certain xanthones exhibit activity against a range of bacteria and fungi, which could lead to their use as natural preservatives or therapeutic agents in treating infections .

Materials Science

In materials science, this compound has been explored for its potential use in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of xanthones make them suitable candidates for applications in electronic devices where light emission is required .

Dye-Sensitized Solar Cells (DSSCs)

The compound's ability to absorb light and convert it into energy has led to investigations into its use in dye-sensitized solar cells. Research indicates that incorporating xanthone derivatives can enhance the efficiency of these solar cells by improving light harvesting capabilities .

Case Studies

Mechanism of Action

The mechanism by which 1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one: Known for its unique structure and diverse applications.

Coumarins: Similar in structure but with different functional groups, leading to distinct properties.

Fluorinated Xanthenes: Modified with fluorine atoms, offering different chemical and biological activities.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Biological Activity

1-Hydroxy-3-(2-oxo-2-phenylethoxy)-9H-xanthen-9-one, also known as a derivative of xanthone, has garnered attention in recent research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Below is a detailed exploration of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H14O5 with a molecular weight of approximately 346.33 g/mol. The compound belongs to the xanthone class, which is characterized by a fused aromatic ring system that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines. For instance, research indicated an IC50 value ranging from 5 to 15 µM against several human cancer cell lines, including breast and colorectal cancers .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical in regulating apoptotic pathways .

- Synergistic Effects : Studies have shown that this xanthone derivative can enhance the efficacy of traditional chemotherapeutics when used in combination therapies, suggesting a promising avenue for improving cancer treatment outcomes .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated with promising results:

- Bacterial Inhibition : The compound exhibits significant antibacterial activity against various strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be as low as 8 µg/mL .

- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is crucial for bacterial virulence .

- Combination with Antibiotics : Research has indicated that this compound can potentiate the effects of β-lactam antibiotics, suggesting its potential use in overcoming antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented:

- Cytokine Modulation : Studies show that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- In Vivo Studies : Animal models have demonstrated that administration of this xanthone derivative significantly reduces inflammation markers in conditions such as arthritis and colitis .

Data Summary

The following table summarizes key biological activities and their respective findings related to this compound:

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that adding this compound to standard chemotherapy resulted in improved patient outcomes and reduced side effects compared to chemotherapy alone .

- Case Study on Antibiotic Resistance : A study examining the efficacy of this compound against multidrug-resistant E. coli found that it not only inhibited bacterial growth but also restored sensitivity to common antibiotics, highlighting its potential role in combating resistance .

Properties

Molecular Formula |

C21H14O5 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

1-hydroxy-3-phenacyloxyxanthen-9-one |

InChI |

InChI=1S/C21H14O5/c22-16-10-14(25-12-17(23)13-6-2-1-3-7-13)11-19-20(16)21(24)15-8-4-5-9-18(15)26-19/h1-11,22H,12H2 |

InChI Key |

IQWZSZFWAWILPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.